molecular formula C16H16N4O2 B11812169 4-(5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline

4-(5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline

Cat. No.: B11812169
M. Wt: 296.32 g/mol
InChI Key: UWUZZYYMKAEMPH-UHFFFAOYSA-N
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Description

4-(5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a triazole ring substituted with a 3,4-dimethoxyphenyl group and an aniline moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline typically involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate nitrile to yield the triazole ring. The final step involves the coupling of the triazole derivative with aniline under suitable conditions, such as using a palladium-catalyzed Suzuki-Miyaura coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aniline moiety, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding quinones or nitro derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-(5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline is unique due to its specific substitution pattern and the presence of both a triazole ring and an aniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H16N4O2

Molecular Weight

296.32 g/mol

IUPAC Name

4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]aniline

InChI

InChI=1S/C16H16N4O2/c1-21-13-8-5-11(9-14(13)22-2)16-18-15(19-20-16)10-3-6-12(17)7-4-10/h3-9H,17H2,1-2H3,(H,18,19,20)

InChI Key

UWUZZYYMKAEMPH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=N2)C3=CC=C(C=C3)N)OC

Origin of Product

United States

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